molecular formula C10H15NO3S B14847695 4-Tert-butyl-3-hydroxybenzenesulfonamide

4-Tert-butyl-3-hydroxybenzenesulfonamide

Cat. No.: B14847695
M. Wt: 229.30 g/mol
InChI Key: FRFJTHDCBAMEPN-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a tert-butyl group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-hydroxybenzenesulfonamide can be achieved through several methods. One common approach involves the sulfonation of 4-tert-butylphenol followed by the introduction of the sulfonamide group. The reaction typically proceeds as follows:

    Sulfonation: 4-tert-butylphenol is treated with sulfuric acid to introduce the sulfonic acid group at the 3-position.

    Amidation: The resulting 4-tert-butyl-3-hydroxybenzenesulfonic acid is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of 4-tert-butyl-3-oxobenzenesulfonamide.

    Reduction: Formation of 4-tert-butyl-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Tert-butyl-3-hydroxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. The tert-butyl and hydroxyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzenesulfonamide: Lacks the hydroxyl group at the 3-position.

    3-Hydroxybenzenesulfonamide: Lacks the tert-butyl group at the 4-position.

    4-Tert-butyl-3-aminobenzenesulfonamide: Contains an amino group instead of a hydroxyl group at the 3-position.

Uniqueness

4-Tert-butyl-3-hydroxybenzenesulfonamide is unique due to the presence of both the tert-butyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-tert-butyl-3-hydroxybenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-10(2,3)8-5-4-7(6-9(8)12)15(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14)

InChI Key

FRFJTHDCBAMEPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)O

Origin of Product

United States

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